REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[C:7]1([PH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C([O-])(=O)C=C>>[C:1]([CH2:2][CH2:3][P:13]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O:5][CH3:6])=[O:4]
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)PC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted at 15° C. in the routine manner of Example 1
|
Type
|
CUSTOM
|
Details
|
irradiation
|
Type
|
CUSTOM
|
Details
|
in a rapid reaction
|
Type
|
WAIT
|
Details
|
left unconverted
|
Type
|
CUSTOM
|
Details
|
The expected mono- and diadducts were formed in a weight ration of about 95 to 5
|
Type
|
CUSTOM
|
Details
|
(A sample of the reaction mixture which was not irradiated also
|
Type
|
CUSTOM
|
Details
|
after 22 hours
|
Duration
|
22 h
|
Type
|
WAIT
|
Details
|
not after 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
) On distillation of the reaction mixture in vacuo
|
Type
|
CUSTOM
|
Details
|
, was obtained as an almost colorless liquid distillate
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OC)CCP(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |